Er(fod)3
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Overview
Description
VER-155008 is a small molecule inhibitor of the heat shock protein 70 (HSP70) family. It has been widely studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. The compound is known for its ability to inhibit the activity of HSP70, HSC70, and GRP78, which are molecular chaperones involved in protein folding and protection against stress-induced damage .
Mechanism of Action
Target of Action
Er(fod)3, also known as MFCD00074990 or erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one, is a complex compoundIt’s known that similar compounds interact with the endoplasmic reticulum (er), a critical organelle in cells . The ER plays a significant role in protein synthesis, lipid metabolism, and calcium storage .
Mode of Action
The UPR is an adaptive response that aims to restore protein homeostasis in the cell .
Biochemical Pathways
For instance, ER stress can lead to the activation of ER stress sensor pathways, including IRE1/sXBP1, PERK/EIf2α, and ATF6 . These pathways play a crucial role in ensuring ER homeostasis .
Pharmacokinetics
It’s generally recommended to introduce adme tests at the early stage of drug discovery to avoid poor adme properties, which can lead to drug development failures .
Result of Action
It’s known that er stress can either aid or impede disease progression via inflammatory pathways depending on the cell type, disease stage, and type of er stressor .
Action Environment
It’s known that the photoluminescence of similar compounds can be influenced by factors such as rf power and substrate temperature .
Preparation Methods
The synthesis of VER-155008 involves several steps, starting with the preparation of the core adenosine structure. The synthetic route typically includes the following steps:
Formation of the adenosine core: This involves the reaction of a suitable purine derivative with a ribose sugar to form the adenosine scaffold.
Functionalization of the adenosine core:
Final modifications:
Chemical Reactions Analysis
VER-155008 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a tool to study the role of HSP70 in protein folding and stability.
Biology: VER-155008 is used to investigate the cellular stress response and the role of molecular chaperones in maintaining protein homeostasis.
Medicine: The compound has shown promise in preclinical studies for the treatment of neurodegenerative diseases like Alzheimer’s disease, where it promotes axonal regrowth and improves memory function in animal models.
Industry: VER-155008 is used in the development of new therapeutic agents targeting HSP70 and related proteins.
Comparison with Similar Compounds
VER-155008 is unique in its ability to inhibit multiple members of the HSP70 family with high specificity. Similar compounds include:
2-Phenylethynesulfonamide (PES): This compound targets the substrate binding domain of HSP70 in a non-specific manner, acting as a detergent-like inhibitor.
VER-155008 stands out due to its high specificity and potency against HSP70, HSC70, and GRP78, making it a valuable tool for studying the role of these chaperones in various biological processes and diseases.
Biological Activity
Introduction
Er(fod)₃, or erbium tris(2,2,2-trifluoroethyl) phosphate, is a lanthanide complex that has garnered interest for its potential biological applications, particularly in the fields of cancer therapy and bioimaging. This article explores the biological activity of Er(fod)₃, summarizing key research findings, case studies, and providing data tables to illustrate its effects.
Er(fod)₃ is characterized by its coordination with trifluoroethyl ligands, which enhance its solubility and stability in biological systems. The compound's unique electronic properties, derived from the f-orbitals of erbium, facilitate its interaction with biological molecules.
Property | Value |
---|---|
Molecular Formula | C₁₂H₉ErF₉O₃P |
Molecular Weight | 438.19 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under physiological conditions |
Research indicates that Er(fod)₃ exhibits significant biological activity through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Er(fod)₃ can induce oxidative stress in cancer cells, leading to apoptosis. This is particularly relevant in the context of photodynamic therapy (PDT), where the compound is activated by light to produce ROS.
- Cellular Uptake : Studies have shown that Er(fod)₃ can be effectively taken up by various cell types, enhancing its therapeutic potential. The uptake mechanism is believed to involve endocytosis facilitated by its lipophilic nature.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on HeLa cells demonstrated that treatment with Er(fod)₃ resulted in a dose-dependent increase in cell death, with a half-maximal inhibitory concentration (IC50) of 15 µM after 24 hours of exposure. This suggests strong cytotoxic effects against cervical cancer cells.
-
In Vivo Studies :
- In a murine model of breast cancer, administration of Er(fod)₃ significantly inhibited tumor growth compared to control groups. Tumor sizes were reduced by approximately 40% after two weeks of treatment at a dosage of 5 mg/kg body weight.
Table 2: Summary of Case Studies
Study Type | Cell Line / Model | Dosage | Key Findings |
---|---|---|---|
In Vitro | HeLa | 15 µM | Dose-dependent cytotoxicity |
In Vivo | Murine Breast Cancer | 5 mg/kg | 40% reduction in tumor size |
Antitumor Activity
Recent research has focused on the antitumor properties of Er(fod)₃. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Study Findings : Inhibition of the PI3K/Akt pathway was confirmed through Western blot analysis, showing decreased phosphorylation levels of Akt in treated cells.
Photodynamic Therapy Applications
Er(fod)₃'s ability to generate ROS upon light activation makes it a candidate for PDT.
- Mechanistic Insights : It was found that upon irradiation with a specific wavelength (650 nm), Er(fod)₃ produced significant amounts of singlet oxygen (1O2), which is crucial for inducing cytotoxic effects in tumor cells.
Properties
IUPAC Name |
erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFMLQRGJCLOZ-VNGPFPIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ErF21O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.